molecular formula C9H12O2 B048954 3-Isopropylcatechol CAS No. 2138-48-9

3-Isopropylcatechol

Cat. No.: B048954
CAS No.: 2138-48-9
M. Wt: 152.19 g/mol
InChI Key: XLZHGKDRKSKCAU-UHFFFAOYSA-N
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Description

3-Isopropylcatechol, also known as 3-(1-methylethyl)-1,2-benzenediol, is a member of the catechol family. It is characterized by the presence of an isopropyl group attached to the benzene ring ortho to the hydroxyl groups. This compound has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol . It is an intermediate in the synthesis of various bioactive compounds, including Miltirone, an active component in Salvia miltiorrhiza .

Mechanism of Action

Target of Action

3-Isopropylcatechol primarily targets the GABAA receptor , specifically the α4 subunit . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain. The α4 subunit of the GABAA receptor plays a crucial role in the regulation of neuronal excitability and the modulation of synaptic transmission .

Mode of Action

This compound interacts with its target by inhibiting the increase in the abundance of the mRNA for the α4 subunit of the GABAA receptor . This interaction occurs during conditions such as ethanol withdrawal in cultured hippocampal neurons .

Biochemical Pathways

It is known that the compound is an intermediate formed in the synthesis ofMiltirone , an active component in Salvia miltiorrhiza . Salvia miltiorrhiza is a traditional Chinese herb used in the treatment of cardiovascular diseases. The inhibition of the α4 subunit of the GABAA receptor by this compound could potentially affect the GABAergic neurotransmission pathway .

Pharmacokinetics

It is known that the compound is soluble in chloroform and dichloromethane , suggesting that it may be well-absorbed in the body due to its lipophilic nature

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the α4 subunit of the GABAA receptor . This inhibition can potentially modulate neuronal excitability and synaptic transmission, thereby affecting the overall functioning of the nervous system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as ethanol, can modulate the compound’s action, as seen in the case of ethanol withdrawal in cultured hippocampal neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylcatechol can be synthesized through a multi-step process starting from veratrole. One efficient method involves the following steps :

    Step 1: Methylation of veratrole to form 3-isopropylveratrole.

    Step 2: Demethylation of 3-isopropylveratrole to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylcatechol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Isopropylcatechol has diverse applications in scientific research :

Comparison with Similar Compounds

    Catechol: The parent compound with two hydroxyl groups ortho to each other on a benzene ring.

    Methylcatechol: Catechol with a methyl group substitution.

    Ethylcatechol: Catechol with an ethyl group substitution.

Uniqueness of 3-Isopropylcatechol: this compound is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity compared to other catechols

Properties

IUPAC Name

3-propan-2-ylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZHGKDRKSKCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175644
Record name 3-Isopropylcatechol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138-48-9
Record name 3-(1-Methylethyl)-1,2-benzenediol
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Record name 3-Isopropylcatechol
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Record name 2138-48-9
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Record name 3-Isopropylcatechol
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Record name 3-isopropylpyrocatechol
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Record name 3-ISOPROPYLCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-isopropylcatechol in the microbial degradation of isopropylbenzene?

A1: this compound is a key intermediate in the microbial degradation pathway of isopropylbenzene. Several bacterial species, including Pseudomonas putida RE204 [, ], Rhodococcus erythropolis BD2 [, ], and Pseudomonas sp. strain JR1 [], utilize isopropylbenzene as a sole carbon and energy source. They initially oxidize isopropylbenzene to 2,3-dihydro-2,3-dihydroxyisopropylbenzene, which is subsequently dehydrogenated to form this compound [].

Q2: How is this compound further metabolized in bacteria?

A2: this compound undergoes meta cleavage catalyzed by an extradiol dioxygenase (e.g., CumC in Pseudomonas fluorescens IP01 []), producing 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid (HOMODA) []. This compound is further processed by a meta-cleavage product hydrolase (e.g., CumD in Pseudomonas fluorescens IP01 []) to yield isobutyric acid and 2-hydroxypenta-2,4-dienoic acid (HODA) []. These simpler molecules are then funneled into central metabolic pathways.

Q3: Does the degradation pathway of 2-isopropylphenol (ortho-cumenol) also involve this compound?

A3: Yes, Pseudomonas sp. strain HBP1 Prp degrades 2-isopropylphenol via a meta cleavage pathway that involves this compound []. The initial monooxygenase reaction converts 2-isopropylphenol to this compound, followed by an extradiol ring cleavage dioxygenase reaction producing 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid [].

Q4: Can bacterial enzymes involved in this compound metabolism act on other substrates?

A4: Yes, enzymes involved in this compound metabolism often exhibit broad substrate specificity. For instance, the extradiol dioxygenases from Pseudomonas cruciviae S93B1 can cleave the ring structures of biphenyl-2,3-diol, this compound, 3-methylcatechol, and the methyl ester of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) [, ]. Similarly, a 2,3-dihydroxybiphenyl dioxygenase from a naphthalenesulfonate-degrading bacterium, strain BN6, can oxidize various substrates, including this compound, 3- and 4-chlorocatechol, and 3- and 4-methylcatechol [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H12O2. It has a molecular weight of 152.19 g/mol.

Q6: Are there any studies investigating the effect of this compound on spore dormancy?

A6: Yes, research has explored the impact of this compound on the breaking of dormancy in Phycomyces blakesleeanus spores by heat shock. Unlike other phenols that lower the temperature required for heat activation, isopropyl-substituted phenols, including this compound, were found to increase this temperature [].

Q7: Is this compound used in any chemical syntheses?

A7: Yes, this compound serves as a starting material in the synthesis of gossypol analogues, specifically compounds 2a and 2b, which are being investigated for their potential as male contraceptive agents [, ].

Q8: Are there any analytical methods for detecting this compound?

A8: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the identification and analysis of this compound, particularly after derivatization to its trimethylsilyl derivative [].

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